Leukemia L1210 Growth Inhibition Potency
The beta anomer of 5-fluoro-4'-thiouridine inhibited the growth of leukemia L1210 cells at a concentration of 2 × 10⁻⁷ M (200 nM). The alpha anomer showed activity at 4 × 10⁻⁷ M (400 nM) [1]. The parent oxygen analog 5-fluorouridine was reported to be a potent antitumor agent but was too toxic for clinical development [2]. In a separate study, 5-fluorouridine exhibited an EC50 of 5.9 µM as a ribozyme self-cleavage inhibitor , though this value is not directly comparable to the L1210 growth inhibition assay. The 4'-thio modification yields an antiproliferative agent with a distinct potency and toxicity profile relative to the oxygen analog.
| Evidence Dimension | Concentration for growth inhibition of leukemia L1210 cells |
|---|---|
| Target Compound Data | Beta anomer: 2 × 10⁻⁷ M (200 nM); Alpha anomer: 4 × 10⁻⁷ M (400 nM) |
| Comparator Or Baseline | 5-Fluorouridine (oxygen analog): Reported as potent but too toxic for drug development; ribozyme inhibition EC50 = 5.9 µM |
| Quantified Difference | Quantitative direct comparison in L1210 assay not available; 4'-thio analog retains antiproliferative activity at sub-micromolar concentrations |
| Conditions | Leukemia L1210 cell culture; growth inhibition assay |
Why This Matters
Demonstrates that the 4'-thio modification preserves potent antiproliferative activity while potentially altering the therapeutic index, making the compound suitable for research applications where 5-fluorouridine toxicity is prohibitive.
- [1] Bobek, M.; Whistler, R. L.; Bloch, A. Synthesis and biological activity of 5-fluoro-4'-thiouridine and some related nucleosides. J. Med. Chem. 1975, 18 (8), 784–787. DOI: 10.1021/jm00242a004 View Source
- [2] INIS Repository. Pyrimidine nucleoside analogues, potential chemotherapeutic agents, and substrates/inhibitors in various enzyme systems. View Source
